Methyl octadeca-11,15-dienoate
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Overview
Description
Methyl octadeca-11,15-dienoate is an organic compound belonging to the class of fatty acid esters It is characterized by its long carbon chain with two double bonds located at the 11th and 15th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadeca-11,15-dienoate can be synthesized through the esterification of octadeca-11,15-dienoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of polyunsaturated fatty acids, followed by esterification. The use of catalysts such as Raney nickel can enhance the efficiency of the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
Methyl octadeca-11,15-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or peroxides.
Reduction: Catalytic hydrogenation can reduce the double bonds to form saturated esters.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel.
Substitution: Halogens like bromine or chlorine in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Epoxides, peroxides.
Reduction: Saturated esters.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl octadeca-11,15-dienoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of biodegradable polymers and as a component in lubricants
Mechanism of Action
The mechanism of action of methyl octadeca-11,15-dienoate involves its interaction with cellular membranes and enzymes. The compound can undergo oxidation to form reactive oxygen species, which can induce cellular responses. Additionally, its ester functional group allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl linoleate: Similar in structure but with double bonds at the 9th and 12th positions.
Methyl oleate: Contains a single double bond at the 9th position.
Methyl stearate: A saturated ester with no double bonds
Uniqueness
Methyl octadeca-11,15-dienoate is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo selective oxidation and reduction reactions makes it valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
59619-97-5 |
---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl octadeca-11,15-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,8-9H,3,6-7,10-18H2,1-2H3 |
InChI Key |
QOHGTAHMYUIRDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCC=CCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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